![molecular formula C13H18N2O2 B1394750 4-(2-Methoxybenzyl)-1,4-diazepan-5-one CAS No. 1220030-54-5](/img/structure/B1394750.png)
4-(2-Methoxybenzyl)-1,4-diazepan-5-one
Overview
Description
“4-(2-Methoxybenzyl)-1,4-diazepan-5-one” is a diazepanone derivative. Diazepanones are a class of compounds that contain a seven-membered diazepane ring with a ketone functional group . The “2-Methoxybenzyl” part suggests the presence of a benzyl group with a methoxy substituent .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the diazepane ring, possibly through a cyclization reaction, followed by the introduction of the ketone functional group . The “2-Methoxybenzyl” group could potentially be introduced through a substitution or addition reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered diazepane ring, the ketone functional group, and the “2-Methoxybenzyl” substituent . Techniques such as X-ray crystallography could be used to determine the exact structure .Chemical Reactions Analysis
As a diazepanone, this compound could potentially undergo reactions typical of ketones, such as nucleophilic addition. The “2-Methoxybenzyl” group could also participate in various reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
HIV-Protease Inhibitors
One significant application of compounds related to 4-(2-Methoxybenzyl)-1,4-diazepan-5-one is in the development of HIV-protease inhibitors. Scholz et al. (1999) investigated the synthesis of backbone-stabilized peptidomimetics containing statine-like structural elements, including 1,4-diazepan-2-ones, which are central to highly active HIV-protease inhibitors. Their study led to the discovery of a compound exhibiting significant activity against HIV-protease (Scholz, Hecht, Schmidt, & Billich, 1999).
σ1 Receptor Ligands
The compound's derivatives are also notable in the synthesis of σ1 receptor ligands. Fanter et al. (2017) synthesized 1,4-diazepanes as novel σ1 receptor ligands, which showed potential in enhancing cognition and displayed σ1 agonistic activity without severe toxic or behavioral effects in their study (Fanter, Müller, Schepmann, Bracher, & Wünsch, 2017).
Human Chymase Inhibitors
Additionally, 1,4-diazepan-5-one derivatives have been explored as human chymase inhibitors. Tanaka et al. (2007) designed, synthesized, and evaluated a series of these derivatives, identifying a potent inhibitor with significant activity (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Antiproliferative Agents
In the field of cancer research, Kim et al. (2011) synthesized phenylpyrazolodiazepin-7-ones, which are conformationally rigid analogs of aminopyrazole amide scaffolds, showing potent antiproliferative activities on cancer cells. This suggests a potential application of 4-(2-Methoxybenzyl)-1,4-diazepan-5-one derivatives in developing cancer therapeutics (Kim, Kim, Lee, Yu, & Hah, 2011).
Positive Inotropic Agents
Li et al. (2008) synthesized and evaluated the positive inotropic activities of certain 1,4-diazepan-5-one derivatives, indicating their potential as heart medication (Li, Cui, Liu, Hong, Quan, & Piao, 2008).
Catalytic Applications
The use of 1,4-diazepan-5-one derivatives in catalysis is also noteworthy. Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes of bisphenolate ligands, including 1,4-diazepan-5-ones, for epoxidation reactions, highlighting their utility in chemical synthesis processes (Sankaralingam & Palaniandavar, 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]-1,4-diazepan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-12-5-3-2-4-11(12)10-15-9-8-14-7-6-13(15)16/h2-5,14H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOLJWHRMUWPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCNCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxybenzyl)-1,4-diazepan-5-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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